molecular formula C10H9FO3 B14696091 2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 26928-12-1

2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B14696091
CAS No.: 26928-12-1
M. Wt: 196.17 g/mol
InChI Key: UQVSDMZJQZHKNE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with fluorinated reagents under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with fluorinated malonic acid derivatives in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 2-fluoro-3-(4-methoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with substituted functional groups at the fluorine position.

Scientific Research Applications

2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid:

    3-(2-fluoro-4-methoxy-phenyl)prop-2-enoic acid: Similar structure but with different substitution patterns on the phenyl ring.

    3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid: Contains an additional methoxycarbonyl group.

Uniqueness

2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

CAS No.

26928-12-1

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-fluoro-3-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

UQVSDMZJQZHKNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)F

Origin of Product

United States

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